(4-Chlorophenyl)(2,4-dihydroxyphenyl)methanone
Overview
Description
(4-Chlorophenyl)(2,4-dihydroxyphenyl)methanone is an organic compound with the molecular formula C13H9ClO3 It is a derivative of benzophenone, characterized by the presence of a 4-chlorophenyl group and two hydroxyl groups at the 2 and 4 positions on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(2,4-dihydroxyphenyl)methanone typically involves the condensation of 4-chlorobenzoyl chloride with resorcinol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Dissolve resorcinol in anhydrous dichloromethane.
- Add aluminum chloride to the solution and stir at room temperature.
- Slowly add 4-chlorobenzoyl chloride to the reaction mixture while maintaining the temperature below 10°C.
- After the addition is complete, allow the reaction to proceed at room temperature for several hours.
- Quench the reaction with ice-cold water and extract the product with dichloromethane.
- Purify the product by recrystallization from ethanol.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved using a similar synthetic route but with optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(2,4-dihydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2,4-dihydroxybenzophenone quinone.
Reduction: Formation of (4-chlorophenyl)(2,4-dihydroxyphenyl)methanol.
Substitution: Formation of various substituted benzophenones depending on the nucleophile used.
Scientific Research Applications
(4-Chlorophenyl)(2,4-dihydroxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a pharmacophore in the design of new therapeutic agents.
Industry: Utilized in the production of UV-curable coatings and inks due to its photoinitiating properties.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(2,4-dihydroxyphenyl)methanone involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological macromolecules, while the carbonyl group can participate in nucleophilic addition reactions. The compound’s ability to undergo redox reactions also plays a role in its biological activity, potentially leading to the generation of reactive oxygen species that can induce cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)(4-hydroxyphenyl)methanone: Similar structure but with a hydroxyl group at the 4 position instead of the 2 position.
(2-Chlorophenyl)(4-hydroxyphenyl)methanone: Similar structure but with the chlorine atom at the 2 position instead of the 4 position.
Uniqueness
(4-Chlorophenyl)(2,4-dihydroxyphenyl)methanone is unique due to the presence of two hydroxyl groups at the 2 and 4 positions, which can significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
(4-chlorophenyl)-(2,4-dihydroxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-9-3-1-8(2-4-9)13(17)11-6-5-10(15)7-12(11)16/h1-7,15-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCRKLJFFOUPLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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